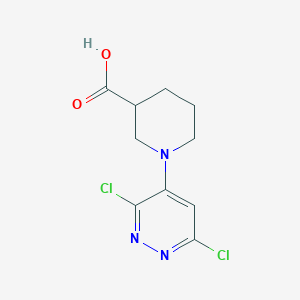![molecular formula C13H11BrClNO B13704677 [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is an organic compound that features a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol typically involves the reaction of 2-bromoaniline with 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-bromoaniline attacks the carbonyl group of 4-chlorobenzaldehyde, followed by reduction to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
化学反応の分析
Types of Reactions
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a therapeutic setting.
類似化合物との比較
Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Uniqueness
[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol is unique due to its specific combination of bromine, chlorine, and amino groups attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific research and industrial contexts.
特性
分子式 |
C13H11BrClNO |
|---|---|
分子量 |
312.59 g/mol |
IUPAC名 |
[3-(2-bromoanilino)-4-chlorophenyl]methanol |
InChI |
InChI=1S/C13H11BrClNO/c14-10-3-1-2-4-12(10)16-13-7-9(8-17)5-6-11(13)15/h1-7,16-17H,8H2 |
InChIキー |
UHBJBEHPOMZEQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CO)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


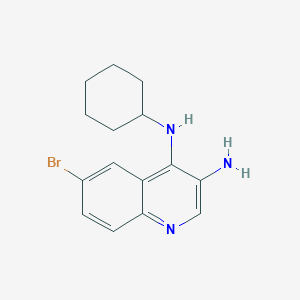



![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
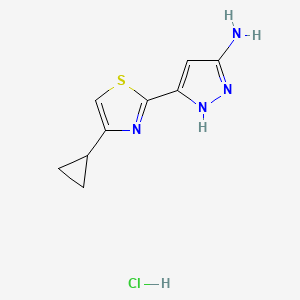
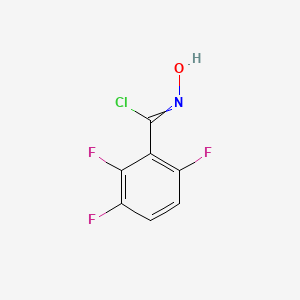
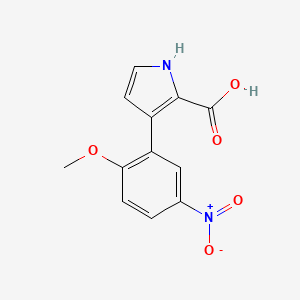

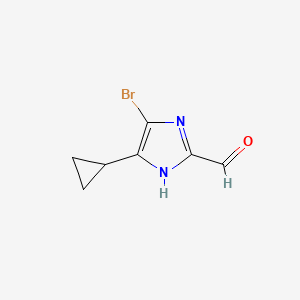
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)

